Cas no 2227646-47-9 (rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a substituted pyrazole moiety. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its rigid cyclopropane ring, which imparts conformational constraint, and the pyrazole group, which offers potential for hydrogen bonding and π-stacking interactions. The stereochemistry at the cyclopropane and amine positions may influence its biological activity or utility as a chiral building block. Its structural features make it a candidate for exploring structure-activity relationships in drug discovery or as an intermediate in the synthesis of complex molecules. Handling requires standard precautions for amine-containing compounds.
rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine structure
2227646-47-9 structure
Product Name:rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine
CAS No:2227646-47-9
MF:C10H17N3
MW:179.262081861496
CID:5865831
PubChem ID:165855505
Update Time:2025-08-05

rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine
    • 2227646-47-9
    • EN300-1787648
    • Inchi: 1S/C10H17N3/c1-4-13-7(3)10(6(2)12-13)8-5-9(8)11/h8-9H,4-5,11H2,1-3H3/t8-,9-/m1/s1
    • InChI Key: ULKQFHCJULZOJO-RKDXNWHRSA-N
    • SMILES: N[C@@H]1C[C@H]1C1C(C)=NN(CC)C=1C

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.8Ų

rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Introduction to rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS No. 2227646-47-9)

Rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS No. 2227646-47-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of cyclopropylamines and features a cyclopropane ring substituted with a 1-ethyl-3,5-dimethylpyrazole moiety. The racemic nature of the compound implies the presence of equal amounts of both enantiomers, which can have distinct biological activities and pharmacological profiles.

The synthesis of rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine has been extensively studied, with various methods reported in the literature. One common approach involves the reaction of a suitable cyclopropane precursor with a substituted pyrazole derivative under carefully controlled conditions. The chiral centers in the molecule can be introduced through asymmetric synthesis techniques or by resolving the racemic mixture using chiral chromatography or crystallization methods.

In terms of its biological activity, recent studies have highlighted the potential of rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine as a modulator of various biological targets. For instance, it has been shown to exhibit selective binding to specific receptors and enzymes, making it a promising lead compound for drug discovery. Research has also explored its potential as an antagonist or agonist for certain G protein-coupled receptors (GPCRs), which are key targets in many therapeutic areas including neurology, cardiology, and oncology.

The pharmacological profile of rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine has been investigated in both in vitro and in vivo models. In vitro studies have demonstrated its ability to modulate cellular signaling pathways and affect gene expression patterns. In vivo studies have further confirmed its efficacy in animal models of various diseases, providing valuable insights into its potential therapeutic applications.

The safety and toxicity profile of rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is another critical aspect that has been evaluated. Preclinical studies have shown that it exhibits a favorable safety margin with minimal adverse effects at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, rac-(1R,2S)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-y)cyclopropan-l -amine (CAS No. 2227646 - 47 - 9) represents a promising compound with significant potential in the development of novel therapeutics. Its unique structural features and biological activities make it an attractive candidate for further investigation and optimization in drug discovery programs. Ongoing research efforts aim to elucidate its mechanisms of action and explore its therapeutic applications in various disease states.

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